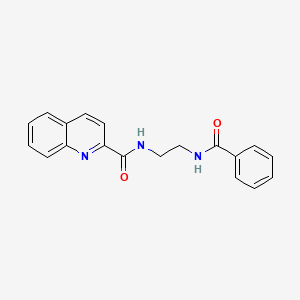
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and immunology. In neuroscience, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy drugs. In immunology, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to modulate the immune response and to have anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to involve the modulation of several signaling pathways. N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has a variety of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide in lab experiments is its versatility. N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have a variety of effects in different cell types and tissues, making it a useful tool for studying a wide range of biological processes. Additionally, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide is relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of using N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide in lab experiments is its potential toxicity. N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have cytotoxic effects at high concentrations, and its long-term effects on human health are not well understood. Additionally, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide has been shown to have off-target effects on other signaling pathways, which can complicate its use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide. One area of interest is the development of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide in cancer research, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide and its potential side effects. Overall, N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide involves several steps. The first step is the preparation of 3-chloro-4-pyrazol-1-ylphenylamine, which is then reacted with pyrrolidine-1-carboxylic acid to form N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or N,N-dimethylformamide. The final product is purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-10-11(17-14(20)18-7-1-2-8-18)4-5-13(12)19-9-3-6-16-19/h3-6,9-10H,1-2,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIMSCSVURUGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrazol-1-ylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)
![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)
![2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B7561895.png)

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)